molecular formula C15H15N3 B1297011 (4-Piperidin-1-ylbenzylidene)malononitrile CAS No. 66883-91-8

(4-Piperidin-1-ylbenzylidene)malononitrile

Cat. No. B1297011
CAS RN: 66883-91-8
M. Wt: 237.3 g/mol
InChI Key: HLAGCEWHZAVNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Piperidin-1-ylbenzylidene)malononitrile” is a chemical compound with the molecular formula C15H15N3 . It has an average mass of 237.300 Da and a monoisotopic mass of 237.126602 Da . This compound is also known by several other names, including “[4- (Piperidin-1-yl)benzylidene]malononitrile” and “2- (4-Piperidin-1-yl-benzylidene)-malononitrile” among others .


Synthesis Analysis

While specific synthesis methods for “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile is a versatile reagent in organic chemistry and is widely used in various multi-component reactions for the synthesis of diverse bioactive heterocycles . Malononitrile has shown exceptional reactivity due to the presence of two electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of “(4-Piperidin-1-ylbenzylidene)malononitrile” consists of a piperidine ring attached to a benzylidene group, which is further connected to a malononitrile group . The compound’s structure can be represented by the SMILES notation: C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile and its derivatives have been used in various chemical reactions. For instance, malononitrile has been used as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines .


Physical And Chemical Properties Analysis

“(4-Piperidin-1-ylbenzylidene)malononitrile” has a molecular weight of 237.3 g/mol . It has been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer and inflammation . Its optical properties can be altered by transition temperatures, such as melting points, boiling points, and solubility in water .

properties

IUPAC Name

2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGCEWHZAVNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313708
Record name {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidin-1-ylbenzylidene)malononitrile

CAS RN

66883-91-8
Record name NSC275407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.